![molecular formula C19H19F3N2O3 B14235984 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 365427-99-2](/img/structure/B14235984.png)
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone is a complex organic compound that features a pyridine ring substituted with a Boc-protected amino group and a trifluoromethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyridine Intermediate:
Coupling Reaction: The pyridine intermediate is then subjected to a coupling reaction with a trifluoromethylphenyl ketone. This step often requires the use of a palladium catalyst and a suitable base to facilitate the coupling process.
Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Deprotection of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions and other biochemical processes.
Industrial Applications: It can serve as a precursor for the synthesis of other complex organic molecules used in various industrial processes.
作用機序
The mechanism of action of 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Boc-protected amino group can be modified to introduce additional functionalities.
類似化合物との比較
Similar Compounds
2-(2-Amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone: Similar structure but lacks the Boc protection.
2-(2-Boc-amino-4-pyridyl)-1-phenylethanone: Similar structure but without the trifluoromethyl group.
2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]propanone: Similar structure with an additional carbon in the side chain.
Uniqueness
The presence of both the Boc-protected amino group and the trifluoromethylphenyl group in 2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone makes it unique. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
365427-99-2 |
|---|---|
分子式 |
C19H19F3N2O3 |
分子量 |
380.4 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H19F3N2O3/c1-18(2,3)27-17(26)16-15(23)12(7-8-24-16)10-14(25)11-5-4-6-13(9-11)19(20,21)22/h4-9H,10,23H2,1-3H3 |
InChIキー |
FYRHYERSNAHJOX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


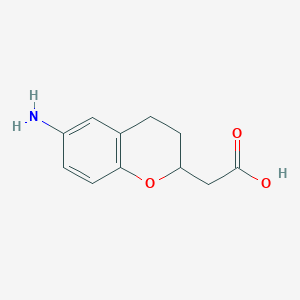
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
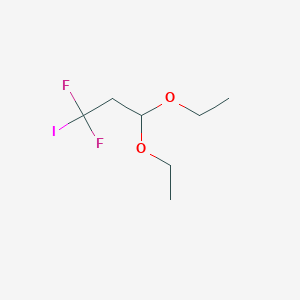
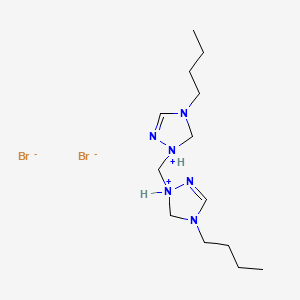



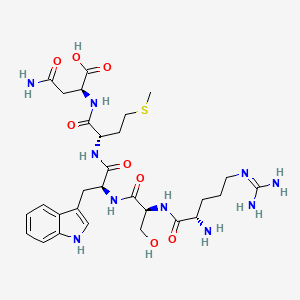
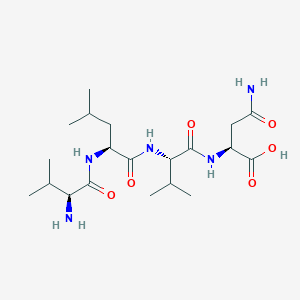
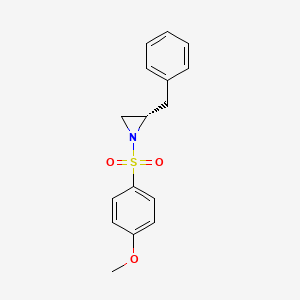
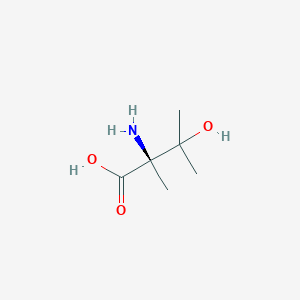
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
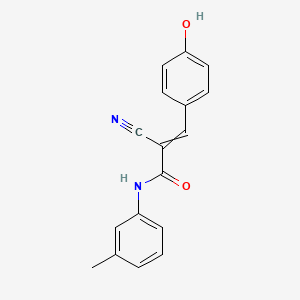
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
